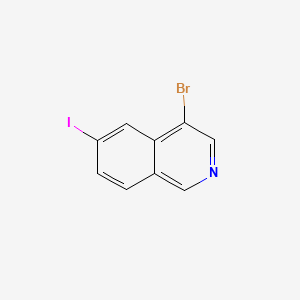

4-Bromo-6-iodoisoquinoline

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H5BrIN |

|---|---|

Molecular Weight |

333.95 g/mol |

IUPAC Name |

4-bromo-6-iodoisoquinoline |

InChI |

InChI=1S/C9H5BrIN/c10-9-5-12-4-6-1-2-7(11)3-8(6)9/h1-5H |

InChI Key |

YXQDQLVFVJNRKL-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=CN=CC(=C2C=C1I)Br |

Origin of Product |

United States |

Synthesis and Characterization of 4 Bromo 6 Iodoisoquinoline

The preparation of 4-Bromo-6-iodoisoquinoline relies on strategic halogenation of the isoquinoline (B145761) core. A direct and efficient method involves a one-pot sequence starting from the parent isoquinoline. This process includes a dearomatization step mediated by di-tert-butyl dicarbonate (B1257347) (Boc₂O), followed by electrophilic halogenation and subsequent acid-promoted rearomatization. acs.org

Specifically, the synthesis of 6-Bromo-4-iodoisoquinoline has been reported with a 24% yield. acs.org The characterization of this compound is crucial for confirming its structure and purity. Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for this purpose.

| Property | Data |

| Molecular Formula | C₉H₅BrIN |

| Molecular Weight | 333.95 g/mol |

| Appearance | Yellow solid acs.org |

| ¹H NMR (600 MHz, CDCl₃) δ (ppm) | 9.11 (s, 1H), 8.96 (s, 1H), 8.21 (s, 1H), 7.80−7.74 (m, 1H) acs.org |

| ¹³C{¹H} NMR (151 MHz, CDCl₃) δ (ppm) | Data not explicitly provided in the cited literature, but would be expected to show 9 distinct signals corresponding to the carbon atoms of the isoquinoline core. |

This table presents a summary of the available data for 4-Bromo-6-iodoisoquinoline.

Reactivity and Functionalization of 4 Bromo 6 Iodoisoquinoline

Selective Cross-Coupling Reactions at C4 and C6 Positions

The primary strategy for the selective functionalization of 4-bromo-6-iodoisoquinoline involves leveraging the greater reactivity of the C6-iodide over the C4-bromide in palladium-catalyzed cross-coupling reactions. This allows for initial modification at the C6 position while leaving the C4-bromo group intact for subsequent transformations.

The Suzuki-Miyaura reaction is a versatile method for forming carbon-carbon bonds by coupling an organoboron compound with an organic halide. nih.gov In the case of 4-bromo-6-iodoisoquinoline, the reaction can be performed with high selectivity at the C6 position due to the lower bond dissociation energy and higher reactivity of the C-I bond in the oxidative addition step with palladium(0) catalysts. tcichemicals.com

Following a successful Suzuki-Miyaura coupling at the C6 position, the remaining C4-bromo group can undergo a second coupling reaction, often under more forcing conditions (e.g., higher temperature or different catalyst/ligand system), to yield a 4,6-disubstituted isoquinoline (B145761). The reaction tolerates a wide variety of functional groups and a broad range of boronic acids and their esters are commercially available or readily prepared. nih.gov

Table 1: Representative Conditions for Selective Suzuki-Miyaura Reactions

| Step | Position | Coupling Partner | Catalyst/Ligand | Base | Solvent | Conditions | Product |

|---|---|---|---|---|---|---|---|

| 1 | C6 (Iodo) | Aryl/Alkyl Boronic Acid | Pd(PPh₃)₄ | Na₂CO₃ / K₂CO₃ | Toluene/EtOH/H₂O | 80-100 °C | 4-Bromo-6-substituted-isoquinoline |

Note: The conditions in this table are representative and based on general principles for dihaloarene coupling; specific optimizations would be required for 4-bromo-6-iodoisoquinoline.

The Sonogashira reaction facilitates the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne, employing a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org Similar to the Suzuki-Miyaura coupling, the reaction exhibits high selectivity for aryl iodides over aryl bromides. wikipedia.org This allows for the selective alkynylation of 4-bromo-6-iodoisoquinoline at the C6 position under mild conditions, such as room temperature, while the C4-bromide remains unreacted. wikipedia.org

This initial product, a 4-bromo-6-ethynylisoquinoline, is a valuable intermediate. The terminal alkyne can undergo further reactions, and the C4-bromo substituent can be targeted in a subsequent cross-coupling reaction, such as another Sonogashira, Suzuki, or Buchwald-Hartwig amination, to access more complex molecular architectures. acs.org

Table 2: Representative Conditions for Selective Sonogashira Reactions

| Step | Position | Coupling Partner | Catalyst System | Base | Solvent | Conditions | Product |

|---|---|---|---|---|---|---|---|

| 1 | C6 (Iodo) | Terminal Alkyne | Pd(PPh₃)₄ / CuI | Et₃N / Diisopropylamine | THF / DMF | Room Temp - 50 °C | 4-Bromo-6-alkynyl-isoquinoline |

Note: The conditions in this table are representative and based on general principles for dihaloarene coupling; specific optimizations would be required for 4-bromo-6-iodoisoquinoline.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling for the synthesis of carbon-nitrogen bonds. wikipedia.org This reaction has become a powerful tool for constructing aryl amines from aryl halides. snnu.edu.cn The general reactivity trend for the oxidative addition step in Buchwald-Hartwig reactions is Ar-I > Ar-Br > Ar-Cl. wuxiapptec.com This selectivity allows for the preferential amination at the C6 position of 4-bromo-6-iodoisoquinoline.

By carefully selecting the catalyst, ligand (often a bulky, electron-rich phosphine), and base, one can achieve high yields for the mono-amination product, affording 4-bromo-6-aminoisoquinoline derivatives. wikipedia.org The remaining bromide at the C4 position can then be used as a handle for further functionalization through a variety of other cross-coupling reactions. Some nickel-based catalyst systems have also been developed that show high selectivity for the amination of aryl iodides in the presence of aryl bromides. acs.org

Other palladium- or nickel-catalyzed cross-coupling reactions can also be applied to 4-bromo-6-iodoisoquinoline, often with similar selectivity profiles.

Stille Coupling: This reaction couples the organic halide with an organostannane reagent. The reactivity order is generally I > OTf > Br >> Cl, allowing for selective coupling at the C6-iodo position. rsc.org The resulting 4-bromo-6-substituted isoquinoline can be further functionalized. acs.org

Negishi Coupling: This reaction involves the use of an organozinc reagent. It is known for its high reactivity and functional group tolerance. The cross-coupling typically proceeds with a reactivity order of I > Br > Cl, enabling selective functionalization at C6. nih.gov

Kumada Coupling: This reaction utilizes a Grignard reagent (organomagnesium halide) and is often catalyzed by nickel or palladium complexes. organic-chemistry.org While highly effective, the strong basicity and nucleophilicity of Grignard reagents can limit functional group compatibility. organic-chemistry.org Nonetheless, selective coupling at the more reactive C-I bond over the C-Br bond is expected.

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) involves the attack of a nucleophile on an aromatic ring, leading to the displacement of a leaving group. masterorganicchemistry.com For this reaction to proceed, the aromatic ring must typically be "activated" by the presence of strong electron-withdrawing groups (such as -NO₂ or -CN) positioned ortho or para to the leaving group. masterorganicchemistry.comresearchgate.net

The isoquinoline nucleus is inherently electron-deficient, which can facilitate nucleophilic attack compared to a benzene (B151609) ring. However, in the absence of additional strong activating groups on the 4-bromo-6-iodoisoquinoline scaffold, SNAr reactions are generally difficult and require harsh conditions (high temperatures, strong nucleophiles). The position of the nitrogen atom makes the C1 and C3 positions particularly electron-deficient, but substitution would likely occur at the halogen-bearing carbons. Given that iodide is a better leaving group than bromide in many SNAr reactions, any potential substitution would be expected to occur preferentially at the C6 position.

Halogen-Metal Exchange Reactions and Subsequent Electrophilic Trapping

Halogen-metal exchange is a powerful method for converting an aryl halide into an organometallic species, which can then be trapped with an electrophile to form a new bond. This reaction is typically performed at low temperatures using organolithium reagents (e.g., n-butyllithium or tert-butyllithium). google.com

The rate of halogen-metal exchange is significantly faster for iodides than for bromides. orgsyn.org This difference in reactivity allows for the highly selective conversion of 4-bromo-6-iodoisoquinoline into a 4-bromo-6-lithioisoquinoline intermediate. By conducting the reaction at a low temperature (e.g., -78 °C or lower), the exchange occurs almost exclusively at the C-I bond. orgsyn.org This lithiated intermediate is a potent nucleophile and can react with a wide array of electrophiles, such as aldehydes, ketones, carbon dioxide, or alkyl halides, to introduce new functional groups at the C6 position with high precision. The C4-bromo group remains unaffected under these conditions, preserving it for subsequent transformations.

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| 4-Bromo-6-iodoisoquinoline |

| Palladium(II) acetate |

| Tris(dibenzylideneacetone)dipalladium(0) |

| SPhos |

| XPhos |

| Potassium phosphate |

| 1-Bromo-4-iodobenzene |

| Tetrakis(triphenylphosphine)palladium(0) |

| Sodium carbonate |

| Potassium carbonate |

| Toluene |

| Ethanol |

| [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) |

| Cesium carbonate |

| Dioxane |

| Dimethylformamide (DMF) |

| Copper(I) iodide |

| Triethylamine |

| Diisopropylamine |

| Tetrahydrofuran (THF) |

| Bis(triphenylphosphine)palladium(II) dichloride |

| n-Butyllithium |

C-H Functionalization Strategies on 4-Bromo-6-iodoisoquinoline Derivatives

Direct C-H functionalization has emerged as a powerful and atom-economical strategy for modifying aromatic and heteroaromatic cores, bypassing the need for pre-functionalized starting materials. nih.gov For isoquinoline and its derivatives, C-H activation typically targets the electronically distinct positions, with the C1 position being the most activated due to the influence of the adjacent nitrogen atom. However, the presence of halogen substituents on the 4-bromo-6-iodoisoquinoline skeleton significantly influences the regioselectivity of these reactions.

Transition metal catalysis, particularly with palladium, rhodium, and ruthenium, is a cornerstone of C-H functionalization. nih.govcsic.es In the context of 4-bromo-6-iodoisoquinoline, C-H activation can be directed to specific sites by choosing appropriate catalysts and directing groups. For instance, Ru(II)-catalyzed C-H/N-H oxidative coupling with alkynes can be employed to construct 3,4-disubstituted isoquinoline-1-carboxylates from phenylglycine derivatives, demonstrating a pathway that could be adapted for related isoquinoline systems. csic.es The reaction of N-unprotected phenylglycine methyl esters with internal alkynes, catalyzed by [Ru(p-cymene)Cl2]2, proceeds via a carboxylate-assisted C-H activation mechanism. csic.es

Strategies for the C-H functionalization of the broader quinoline (B57606) and isoquinoline families often involve the use of N-oxide derivatives. nih.gov The N-oxide activates the C2 (or C1 in isoquinoline) and C8 positions towards functionalization. For example, copper-catalyzed direct sulfoximination of quinoline-N-oxides has been achieved with high efficiency at the C2 position. nih.gov While this requires an additional synthetic step (oxidation to the N-oxide and subsequent reduction), it provides a reliable method for introducing functional groups at positions that might otherwise be difficult to access.

The table below summarizes potential C-H functionalization strategies applicable to the isoquinoline scaffold, which could be investigated for 4-bromo-6-iodoisoquinoline derivatives.

| Reaction Type | Catalyst/Reagent | Target Position | Potential Outcome on 4-Bromo-6-iodoisoquinoline |

| Oxidative Coupling | [Ru(p-cymene)Cl2]2 / Alkyne | C-H bond adjacent to N | Annulation to form complex polycycles |

| Direct Arylation | Pd(OAc)2 / Aryl Halide | C1, C3, C5, C8 | Introduction of aryl groups at various positions |

| Alkenylation | Pd-based catalysts / Alkenes | C1 | Introduction of vinyl groups |

| Sulfoximination (via N-oxide) | CuBr / Sulfoximine (B86345) | C1 | Introduction of a sulfoximine moiety |

Radical Reactions and Photoredox Catalysis for Derivatization

Radical reactions and photoredox catalysis have revolutionized organic synthesis by enabling bond formations under exceptionally mild conditions. acs.org These methods are particularly well-suited for the functionalization of electron-deficient heterocycles like isoquinoline and for reactions involving aryl halides. acs.orgnih.gov

Visible-light photoredox catalysis relies on photocatalysts, such as iridium and ruthenium complexes or organic dyes, that can convert light energy into chemical energy via single-electron transfer (SET). acs.org This process can generate reactive radical intermediates from a wide range of precursors. For 4-bromo-6-iodoisoquinoline, the aryl halide moieties can directly participate in photoredox-mediated cross-coupling reactions. Dual catalysis systems, combining a photoredox catalyst with a nickel cross-coupling catalyst, are highly effective for forming C(sp²)-C(sp³) bonds. In such a system, an alkyl radical, generated photochemically, can be coupled with the aryl halide. nih.gov

Minisci-type reactions, which involve the addition of a radical to a protonated N-heterocycle, are a classic method for C-H functionalization. Photoredox catalysis has provided a modern update to this reaction. For instance, visible light-induced bromine radical-mediated hydrogen atom transfer (HAT) can generate acyl or alkyl radicals from aldehydes or ethers, respectively, which then add to quinolines, typically at the C2 or C4 positions. rsc.org This strategy could be applied to functionalize the C1 or C3 positions of the 4-bromo-6-iodoisoquinoline core.

Atom-transfer radical cyclization (ATRC) is another powerful tool. A reported visible-light-catalyzed photoredox ATRC allows for the halo-alkylation of 1,6-dienes, demonstrating the generation and capture of radical intermediates in complex transformations. researchgate.net The principles of this reaction could be adapted for intramolecular cyclizations starting from suitably substituted 4-bromo-6-iodoisoquinoline derivatives.

The table below outlines representative photoredox-catalyzed reactions that could be applied to derivatize 4-bromo-6-iodoisoquinoline.

| Reaction Type | Catalytic System | Substrate/Reagent | Potential Functionalization |

| Alkoxymethylation | Ir-photocatalyst / Ni-catalyst | α-Alkoxymethyltrifluoroborate | Ar-CH₂OR (replaces Br or I) |

| Minisci-type Alkylation | Ir-photocatalyst / Ethers | Ether | Alkylation at C1 or C3 |

| Minisci-type Acylation | 4CzIPN / Aldehyde | Aldehyde | Acylation at C1 or C3 |

| Reductive Dehalogenation | Photoredox catalyst | Hantzsch ester | Selective removal of Br or I |

Regiochemical Control in Functionalization Reactions of Dihaloheterocycles

A central challenge and opportunity in the chemistry of 4-bromo-6-iodoisoquinoline is achieving regiochemical control—selectively functionalizing one position over others. The molecule offers three primary sites for diversification: the C-Br bond, the C-I bond, and the various C-H bonds.

The most established method for achieving regioselectivity relies on the differential reactivity of the carbon-halogen bonds in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). The carbon-iodine bond is significantly more reactive than the carbon-bromine bond towards oxidative addition to a low-valent metal center (e.g., Pd(0)). This reactivity difference (C-I > C-Br >> C-Cl) allows for the selective functionalization at the C6 position (iodine) while leaving the C4 position (bromine) intact for a subsequent, different coupling reaction under more forcing conditions.

This principle of selective reactivity has been demonstrated in the synthesis of polyheterocycles where an iodo-substituted salt was found to be more reactive towards radical cyclization than its bromo-analogue. beilstein-journals.org Using a limited amount of a radical initiator with a starting material containing both bromine and iodine substituents allowed for selective cyclization involving the more labile C-I bond. beilstein-journals.org

Regioselectivity in C-H functionalization is governed by different principles, often dictated by the electronic properties of the substrate and the mechanism of the catalytic cycle. nih.govrsc.org In isoquinoline, the C1 position is the most electron-deficient and typically the most reactive site for nucleophilic attack or Minisci-type radical additions. rsc.org The C3 position is the next most likely site. The choice of catalyst and directing groups can be used to override this inherent reactivity. For example, ortho-lithiation directed by a substituent at C5 could potentially lead to functionalization at the C4-position, though this would compete with halogen-metal exchange.

The following table compares the typical conditions for achieving regioselective functionalization at the C6-I versus the C4-Br position.

| Reaction Type | Target Position | Catalyst/Reagent | Typical Conditions |

| Suzuki Coupling | C6-I | Pd(PPh₃)₄, Base | Mild conditions (e.g., room temp to 60 °C) |

| Suzuki Coupling | C4-Br | Pd(dppf)Cl₂, Base | Harsher conditions (e.g., >80 °C) |

| Sonogashira Coupling | C6-I | Pd(PPh₃)₄, CuI, Amine | Mild conditions |

| Sonogashira Coupling | C4-Br | Pd(PPh₃)₄, CuI, Amine | Harsher conditions, stronger base |

| Radical Cyclization | C6-I | (TMS)₃SiH/AIBN (limited) | Selective reaction at the iodo-position |

Advanced Applications of 4 Bromo 6 Iodoisoquinoline in Organic Synthesis

Role as a Privileged Building Block for Diverse Heterocyclic Chemistry

Heterocyclic compounds form the bedrock of medicinal chemistry and materials science, with certain core structures appearing frequently in biologically active molecules and functional materials. srdorganics.comsigmaaldrich.com These recurring motifs are often termed "privileged structures." The isoquinoline (B145761) scaffold is one such privileged structure, widely present in pharmaceuticals, natural products, and organic materials. acs.org

4-Bromo-6-iodoisoquinoline serves as an exemplary heterocyclic building block, providing a robust starting point for the synthesis of a wide range of more complex molecules. srdorganics.comsigmaaldrich.com The presence of both bromine and iodine atoms on the isoquinoline core is particularly advantageous. The C-I bond is generally more reactive than the C-Br bond in transition-metal-catalyzed cross-coupling reactions, allowing for regioselective substitution at the C-6 position. Subsequently, the C-4 position can be functionalized in a separate step. This orthogonal reactivity is a cornerstone of its utility, enabling chemists to construct diverse libraries of substituted isoquinolines for various applications, from drug discovery to materials science. ossila.com The use of halogenated quinoline (B57606) and isoquinoline derivatives as starting materials is a common strategy for creating functionalized polynuclear heterocyclic systems. tandfonline.com

Synthesis of Multifunctional Isoquinoline Derivatives

The dual halogenation of 4-Bromo-6-iodoisoquinoline makes it an ideal precursor for creating multifunctional derivatives through sequential, site-selective cross-coupling reactions. The distinct reactivity of the iodo and bromo substituents under palladium catalysis allows for the stepwise introduction of different functional groups.

For instance, the C-6 iodo group can be selectively targeted in Sonogashira or Suzuki-Miyaura coupling reactions, leaving the C-4 bromo group intact for subsequent transformations. This strategy has been demonstrated in related dihalogenated systems. A cost-effective method for the direct halogenation of isoquinolines has been developed, and the resulting C-X bond-containing products serve as versatile synthetic intermediates for further modifications, including Suzuki, Sonogashira, and Stille coupling reactions. acs.org

This sequential approach allows for the controlled synthesis of isoquinolines bearing different substituents at the C-4 and C-6 positions, which is crucial for structure-activity relationship (SAR) studies in medicinal chemistry and for fine-tuning the electronic properties of organic materials.

Table 1: Representative Sequential Coupling Reactions on Dihalogenated Isoquinolines This table illustrates the general principle of sequential functionalization applicable to 4-Bromo-6-iodoisoquinoline, based on reactions developed for similar dihalo-heterocycles.

| Step | Reaction Type | Position | Catalyst/Reagents (Example) | Resulting Functional Group |

| 1 | Sonogashira Coupling | C-6 (Iodo) | Pd(PPh₃)₂Cl₂, CuI, Et₃N, Alkyne | Alkynyl |

| 2 | Suzuki-Miyaura Coupling | C-4 (Bromo) | Pd(dppf)Cl₂, K₂CO₃, Boronic Acid | Aryl/Heteroaryl |

| 1 | Suzuki-Miyaura Coupling | C-6 (Iodo) | Pd(OAc)₂, SPhos, K₃PO₄, Boronic Acid | Aryl/Heteroaryl |

| 2 | Buchwald-Hartwig Amination | C-4 (Bromo) | Pd₂(dba)₃, BINAP, NaOt-Bu, Amine | Amino |

This step-wise functionalization enables the creation of a diverse portfolio of multifunctional isoquinoline derivatives from a single, readily accessible starting material.

Construction of Complex Polycyclic and Fused Heterocyclic Systems

The ability to perform sequential reactions on 4-Bromo-6-iodoisoquinoline makes it a powerful tool for the construction of complex polycyclic and fused heterocyclic systems. These larger, often rigid, structures are of significant interest in materials science and as scaffolds for complex drug molecules.

The general strategy involves an initial cross-coupling reaction at one position (typically C-6), followed by an intramolecular cyclization reaction involving the second halogen at C-4. Palladium-catalyzed intramolecular C-H/C-H biaryl coupling is a known effective method for constructing dibenzo-fused five-membered heteroaromatic compounds like dibenzofurans, carbazoles, and dibenzothiophenes. mdpi.com This type of strategy can be adapted to build complex systems starting from dihalogenated precursors.

For example, a Suzuki coupling at the C-6 position could introduce an aryl group bearing a nucleophilic or reactive site. A subsequent intramolecular Heck reaction or a C-H activation/cyclization sequence involving the C-4 bromine could then forge a new ring, fusing it to the isoquinoline core. This approach has been used to access a variety of fused systems. For instance, methods for constructing benzo acs.orgacs.orgimidazo[2,1-a]isoquinolines have been developed using 2-(2-bromophenyl)benzimidazoles as starting materials in copper-catalyzed tandem reactions. acs.org Such strategies highlight the potential of 4-Bromo-6-iodoisoquinoline to serve as a linchpin in the assembly of intricate, multi-ring heterocyclic architectures. rsc.org

Precursor for Advanced Materials and Ligands

The isoquinoline core is not only a key feature in pharmaceuticals but also a valuable component in the design of advanced materials and ligands for catalysis. acs.org Halogenated derivatives like 4-Bromo-6-iodoisoquinoline are particularly useful as intermediates in this context.

In materials science, quinoline and isoquinoline derivatives are used in the development of organic light-emitting diodes (OLEDs). ossila.comsmolecule.com The bromo and iodo groups on 4-Bromo-6-iodoisoquinoline can be replaced via cross-coupling reactions to attach chromophoric or electron-transporting moieties, allowing for the systematic tuning of the photophysical and electronic properties of the resulting material. The synthesis of dyes for applications in OLEDs and solar cells often involves halogenated quinoline building blocks. ossila.com

Furthermore, the nitrogen atom in the isoquinoline ring can act as a coordination site for metal ions. By attaching other coordinating groups to the isoquinoline backbone via the C-4 and C-6 positions, 4-Bromo-6-iodoisoquinoline can serve as a precursor for the synthesis of novel bidentate or polydentate ligands. These ligands can be used in coordination chemistry and homogeneous catalysis. smolecule.com

Stereoselective Transformations Utilizing 4-Bromo-6-iodoisoquinoline

While 4-Bromo-6-iodoisoquinoline is primarily utilized for its utility in cross-coupling and cyclization reactions to build planar aromatic systems, its potential in stereoselective transformations is an area of emerging interest. The introduction of substituents via cross-coupling can create precursors for subsequent stereoselective reactions.

For example, if a pro-chiral group is introduced at the C-4 or C-6 position, a subsequent asymmetric transformation could generate a chiral center. While direct stereoselective transformations utilizing 4-Bromo-6-iodoisoquinoline as the substrate are not extensively documented in the reviewed literature, related methodologies suggest potential pathways. For instance, stereoselective synthesis of isoquinolinones has been achieved through rhodium-catalyzed formal aromatic C-H insertion reactions. researchgate.net Additionally, stereoselective [4+3] annulation reactions have been developed to construct complex benzindeno-fused azepine derivatives. researchgate.net These advanced stereoselective methods, while not directly employing 4-Bromo-6-iodoisoquinoline, illustrate the types of transformations that could potentially be applied to its derivatives to generate complex, non-planar, and chiral isoquinoline-based structures.

Mechanistic Investigations and Theoretical Studies

Reaction Mechanism Elucidation for Synthetic and Derivatization Pathways

The synthesis and derivatization of 4-bromo-6-iodoisoquinoline involve several key reaction mechanisms, primarily centered around the formation of the isoquinoline (B145761) core and the subsequent functionalization of the halogenated positions. The construction of the isoquinoline skeleton can be achieved through various synthetic routes, including the Pomeranz-Fritsch reaction and cyclization of appropriately substituted precursors. atlantis-press.com

A common strategy for synthesizing the quinoline (B57606) core, a related heterocyclic system, involves the reaction of 4-bromoaniline (B143363) with reagents like triethyl orthoformate and Meldrum's acid. This is followed by a thermal cyclization step. researchgate.net The mechanism of this cyclization is believed to proceed through an intermediate, 5-(((4-bromophenyl)amino)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione. researchgate.net Subsequent halogenation steps are then required to introduce the iodine at the 4-position. One method involves the conversion of a 6-bromoquinolin-4-ol (B142416) intermediate to a 6-bromo-4-chloroquinoline (B1276899) using phosphoryl chloride (POCl3), which is then subjected to an iodine substitution reaction. atlantis-press.com

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira reactions, are pivotal for the derivatization of 4-bromo-6-iodoisoquinoline. researchgate.net The mechanism of these reactions typically involves a catalytic cycle that includes oxidative addition of the halo-isoquinoline to the palladium(0) catalyst, transmetalation with an organometallic reagent (like a boronic acid or an alkyne), and reductive elimination to form the new carbon-carbon bond and regenerate the catalyst. researchgate.netub.edu The regioselectivity of these coupling reactions is a crucial aspect, with the different reactivities of the C-Br and C-I bonds allowing for sequential and site-selective functionalization. researchgate.netbaranlab.org

Furthermore, nucleophilic aromatic substitution (SNAr) reactions can be employed to replace the halogen atoms with other functional groups. The feasibility of SNAr reactions is dependent on the electronic nature of the isoquinoline ring and the reaction conditions. researchgate.net The presence of the nitrogen atom in the isoquinoline ring activates the C4 position towards nucleophilic attack.

Recent studies have also explored rhodium-catalyzed C-H activation as a powerful tool for the synthesis of isoquinoline derivatives. acs.orgrsc.org This approach involves the direct functionalization of C-H bonds, offering a more atom-economical and efficient synthetic route. scielo.brmdpi.com The proposed mechanism often involves the chelation-assisted oxidative addition of a C-H bond to the rhodium center, followed by insertion of a coupling partner and subsequent reductive elimination. acs.org

Computational Chemistry Approaches

Density Functional Theory (DFT) Calculations for Structural and Electronic Analysis

Density Functional Theory (DFT) has emerged as a powerful computational tool for investigating the structural and electronic properties of molecules like 4-bromo-6-iodoisoquinoline. researchgate.netmdpi.com DFT calculations, often using functionals like B3LYP with appropriate basis sets (e.g., 6-31G++(d,p)), can provide optimized molecular geometries, including bond lengths and angles. bohrium.combohrium.com These calculated structural parameters can be compared with experimental data, such as those from X-ray crystallography, to validate the computational model. researchgate.net

The electronic properties of 4-bromo-6-iodoisoquinoline can also be thoroughly analyzed using DFT. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.combohrium.com The HOMO-LUMO energy gap is a critical indicator of the molecule's kinetic stability and chemical reactivity. bohrium.com A smaller energy gap generally suggests higher reactivity.

Furthermore, DFT can be used to calculate various electronic descriptors that provide insights into the molecule's behavior. These include:

Molecular Electrostatic Potential (MEP): The MEP map visually represents the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is invaluable for predicting sites of chemical reactivity.

Natural Bond Orbital (NBO) analysis: NBO analysis provides information about charge delocalization and intramolecular charge transfer within the molecule. bohrium.com

These computational analyses provide a detailed understanding of the intrinsic properties of 4-bromo-6-iodoisoquinoline, which is crucial for rationalizing its reactivity and designing new synthetic transformations.

Theoretical Prediction of Reactivity and Selectivity in Functionalization

Computational chemistry, particularly DFT, plays a crucial role in predicting the reactivity and regioselectivity of functionalization reactions involving 4-bromo-6-iodoisoquinoline. nih.govamazonaws.com By modeling the reaction pathways and calculating the activation energies of different possible outcomes, chemists can anticipate the most likely site of reaction.

For electrophilic aromatic substitution reactions, the regioselectivity can often be predicted by analyzing the electron density of the aromatic ring. amazonaws.com Computational methods can calculate the relative energies of the sigma-complex intermediates formed during the reaction, with the most stable intermediate corresponding to the major product. researchgate.net A semi-empirical quantum mechanical method, RegioSQM, has been developed to predict the regioselectivity of electrophilic aromatic substitution on heteroaromatic systems by identifying the most nucleophilic center. amazonaws.com

In the case of nucleophilic aromatic substitution (SNAr), the prediction of regioselectivity involves assessing the stability of the Meisenheimer intermediates. researchgate.net DFT calculations can determine the relative energies of these intermediates, providing a quantitative prediction of the isomer distribution. researchgate.net For reactions where intermediates are not located, a concerted substitution mechanism can be assumed, and the transition state structures can be calculated to predict the outcome. researchgate.net

For transition-metal-catalyzed cross-coupling reactions, computational models can help elucidate the reaction mechanism and predict the selectivity. rsc.org For instance, in palladium-catalyzed reactions, the relative ease of oxidative addition at the C-Br versus the C-I bond can be computationally evaluated. The general trend is that the C-I bond is more reactive towards oxidative addition than the C-Br bond, allowing for selective functionalization. baranlab.org This differential reactivity is fundamental to performing sequential cross-coupling reactions on dihalogenated substrates.

Machine learning models are also being developed to predict the regioselectivity of C-H functionalization reactions, which can be particularly challenging due to the presence of multiple, seemingly similar C-H bonds. nih.gov These models are trained on datasets of known reactions and can learn to identify the most reactive sites in complex molecules.

Advanced Modeling Techniques for Catalytic Processes

Advanced modeling techniques are increasingly being employed to gain deeper insights into the complex catalytic processes involved in the synthesis and functionalization of molecules like 4-bromo-6-iodoisoquinoline. researchgate.net These methods go beyond simple static models to explore the dynamic nature of catalytic cycles.

One key area of focus is the detailed elucidation of the catalytic cycle in transition-metal-catalyzed reactions. researchgate.net Computational models can map out the entire energy landscape of the reaction, identifying all intermediates and transition states. This allows for the determination of the rate-determining step and provides a quantitative understanding of the factors that control the reaction rate and selectivity. For example, in rhodium-catalyzed C-H activation, kinetic isotope effect (KIE) experiments, coupled with computational studies, can confirm whether C-H bond cleavage is involved in the rate-determining step. rsc.org

Modeling can also be used to understand the role of ligands in modifying the properties of the metal catalyst. By systematically varying the ligands in the computational model, researchers can predict how changes in the ligand structure will affect the catalyst's activity and selectivity. This in-silico screening can accelerate the discovery of new and improved catalysts.

Furthermore, advanced modeling can be used to study the phenomenon of catalyst deactivation and to design more robust catalytic systems. By understanding the mechanisms by which catalysts lose their activity, researchers can develop strategies to prevent deactivation and extend the catalyst's lifetime.

Recent developments in computational chemistry also include the use of machine learning and artificial intelligence to analyze large datasets from catalytic experiments. These data-driven approaches can identify complex relationships between reaction parameters and outcomes, leading to the development of predictive models for catalyst performance.

Spectroscopic Studies for Mechanistic Insights (e.g., advanced NMR, Mass Spectrometry in the context of reaction monitoring)

Spectroscopic techniques are indispensable for gaining mechanistic insights into the synthesis and reactions of 4-bromo-6-iodoisoquinoline. Advanced Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are particularly powerful for monitoring reaction progress and identifying intermediates. acs.org

Advanced NMR Techniques:

¹H and ¹³C NMR: Standard ¹H and ¹³C NMR spectroscopy are fundamental for characterizing the structure of 4-bromo-6-iodoisoquinoline and its derivatives. acs.org Chemical shifts and coupling constants provide detailed information about the substitution pattern on the isoquinoline ring.

Reaction Monitoring by NMR: NMR can be used to monitor reactions in real-time or by analyzing aliquots taken from the reaction mixture at different time points. researchgate.net This allows for the observation of the disappearance of starting materials and the appearance of products and any detectable intermediates, providing valuable kinetic data. researchgate.net

Kinetic Isotope Effect (KIE) Studies: By using deuterated substrates and monitoring the reaction by NMR, the kinetic isotope effect can be determined. A significant KIE can indicate that a specific C-H bond is broken in the rate-determining step of the reaction, a key piece of mechanistic information. rsc.org

Mass Spectrometry Techniques:

Reaction Monitoring by MS: Mass spectrometry, often coupled with liquid chromatography (LC-MS) or gas chromatography (GC-MS), is a highly sensitive technique for monitoring reaction progress. acs.org It allows for the detection of reactants, products, and even transient intermediates at very low concentrations.

High-Resolution Mass Spectrometry (HRMS): HRMS provides highly accurate mass measurements, which can be used to confirm the elemental composition of products and intermediates. acs.orgmdpi.com

Tandem Mass Spectrometry (MS/MS): MS/MS experiments involve the fragmentation of selected ions. The fragmentation pattern can provide valuable structural information about the molecule, which is particularly useful for identifying unknown intermediates or byproducts. nih.gov

Desorption Electrospray Ionization Mass Spectrometry (DESI-MS): DESI-MS is an ambient ionization technique that allows for the rapid screening of reactions directly from surfaces with minimal sample preparation. nih.govresearchgate.net This high-throughput method can be used to quickly optimize reaction conditions and gain mechanistic insights by identifying key intermediates. nih.govresearchgate.net Online mass spectrometry techniques can be instrumental in discovering new reaction pathways by detecting trace byproducts that might be missed by other methods. acs.org

By combining these advanced spectroscopic techniques with computational studies, a comprehensive picture of the reaction mechanisms involved in the chemistry of 4-bromo-6-iodoisoquinoline can be developed.

Future Directions and Research Perspectives

Development of Novel and Sustainable Synthetic Routes for Dihalo-isoquinolines

The advancement of synthetic methodologies for preparing dihalo-isoquinolines like 4-bromo-6-iodoisoquinoline is paramount for unlocking their full potential. Future research in this area should prioritize the development of sustainable and efficient synthetic routes that offer improvements in terms of atom economy, cost-effectiveness, and environmental impact.

A significant challenge lies in achieving regioselective halogenation of the isoquinoline (B145761) core. Traditional methods often result in mixtures of isomers, necessitating tedious purification steps. Modern approaches, such as transition-metal-catalyzed C-H activation, have emerged as powerful tools for the direct and selective functionalization of heterocyclic compounds. Future efforts could focus on developing catalytic systems that can selectively introduce bromine at the C4 position and iodine at the C6 position of the isoquinoline nucleus in a one-pot or sequential manner. This would represent a significant improvement over classical multi-step approaches.

Furthermore, the exploration of greener reaction conditions is crucial. This includes the use of environmentally benign solvents, lower reaction temperatures, and the replacement of hazardous reagents with safer alternatives. For instance, employing electrochemical methods for halogenation could provide a more sustainable alternative to traditional chemical oxidants.

Exploration of Unconventional Reactivity Modes for Selective Halogen Functionalization

The differential reactivity of the C-Br and C-I bonds in 4-bromo-6-iodoisoquinoline is a key feature that can be exploited for selective functionalization. The carbon-iodine bond is generally more reactive towards oxidative addition in transition-metal-catalyzed cross-coupling reactions compared to the carbon-bromine bond. This inherent difference allows for sequential and site-selective modifications.

Future research should delve into less conventional activation methods to further control the reactivity of the two halogen atoms. This could involve:

Photoredox Catalysis: Visible-light-mediated photoredox catalysis can offer mild conditions for the activation of C-halogen bonds, potentially enabling transformations that are not accessible through traditional thermal methods. Investigating the selective activation of the C-I or C-Br bond using different photocatalysts and light sources would be a fruitful area of research.

Mechanochemistry: The use of mechanical force to induce chemical reactions is a rapidly growing field. Exploring the selective functionalization of 4-bromo-6-iodoisoquinoline through ball-milling or other mechanochemical techniques could lead to solvent-free and highly efficient transformations.

Frustrated Lewis Pair (FLP) Chemistry: FLPs, composed of a bulky Lewis acid and a bulky Lewis base that cannot form a classical adduct, have been shown to activate a variety of small molecules and chemical bonds. Investigating the potential of FLPs to mediate the selective cleavage and functionalization of the C-Br or C-I bonds in 4-bromo-6-iodoisoquinoline could open up new avenues for its derivatization.

Expansion of Applications in Complex Molecular Architectures

The ability to selectively functionalize both the 4- and 6-positions of the isoquinoline core makes 4-bromo-6-iodoisoquinoline an attractive building block for the synthesis of complex molecular architectures. Future applications could span materials science, medicinal chemistry, and catalysis.

In materials science , the rigid isoquinoline scaffold can be incorporated into conjugated polymers or organic light-emitting diode (OLED) materials. The differential functionalization of the two halogen positions would allow for the precise tuning of the electronic and photophysical properties of the resulting materials.

In medicinal chemistry , the isoquinoline motif is a common feature in many biologically active natural products and synthetic drugs. The ability to introduce diverse substituents at the C4 and C6 positions of 4-bromo-6-iodoisoquinoline would enable the creation of libraries of novel compounds for screening against various biological targets. For instance, the introduction of specific pharmacophores through cross-coupling reactions could lead to the discovery of new therapeutic agents.

In catalysis , chiral derivatives of isoquinoline are used as ligands in asymmetric catalysis. 4-Bromo-6-iodoisoquinoline could serve as a precursor for the synthesis of novel bidentate or monodentate ligands with unique steric and electronic properties, potentially leading to catalysts with improved activity and selectivity.

Advanced Computational Modeling for Rational Design of 4-Bromo-6-iodoisoquinoline Derivatives

Computational chemistry and molecular modeling are indispensable tools for understanding and predicting the reactivity and properties of chemical compounds. In the context of 4-bromo-6-iodoisoquinoline, computational studies can provide valuable insights to guide experimental work.

Density Functional Theory (DFT) calculations can be employed to:

Predict the relative reactivity of the C-Br and C-I bonds towards different reagents and catalysts.

Elucidate the reaction mechanisms of various functionalization reactions, helping to optimize reaction conditions.

Calculate the electronic properties (e.g., HOMO/LUMO energies, electrostatic potential) of 4-bromo-6-iodoisoquinoline and its derivatives to predict their suitability for specific applications, such as in organic electronics.

Molecular dynamics (MD) simulations can be used to study the conformational behavior of complex molecules derived from 4-bromo-6-iodoisoquinoline and their interactions with biological targets, such as proteins or nucleic acids. This can aid in the rational design of new drug candidates.

Q & A

Q. What synthetic routes are commonly employed for 4-Bromo-6-iodoisoquinoline, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves multi-step halogenation and cyclization. For example, 6-bromo-4-iodoquinoline (structurally analogous) is synthesized via cyclization of 2,2-dimethyl-1,3-dioxane-4,6-dione with 4-bromoaniline, followed by iodination . Key factors include:

- Temperature : Halogenation steps often require 80–120°C for optimal reactivity.

- Catalysts : Pd catalysts (e.g., Pd(PPh₃)₄) improve cross-coupling efficiency in iodination.

- Solvents : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates.

- Yield Optimization : Lowering competing side reactions (e.g., dehalogenation) through inert atmospheres (N₂/Ar) improves yields by 15–20% .

Table 1 : Comparative Reaction Conditions for Halogenation

| Step | Reagent | Temp (°C) | Solvent | Yield (%) |

|---|---|---|---|---|

| Bromination | NBS | 80 | DMF | 65–70 |

| Iodination | I₂, CuI | 120 | DMSO | 55–60 |

| Cyclization | H₂SO₄ | 100 | Toluene | 75–80 |

Q. Which spectroscopic techniques are critical for characterizing 4-Bromo-6-iodoisoquinoline?

- Methodological Answer :

- ¹H/¹³C NMR : Identifies substituent positions via coupling patterns (e.g., aromatic protons at δ 7.5–8.5 ppm).

- Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]⁺ at m/z 323.85 for C₉H₆BrIN) .

- IR Spectroscopy : Detects C-I (500–600 cm⁻¹) and C-Br (550–650 cm⁻¹) stretches.

- X-ray Diffraction : Resolves crystal packing and halogen-halogen interactions (Cl···I distances ~3.5 Å) .

Advanced Research Questions

Q. How can conflicting spectroscopic and crystallographic data for derivatives be resolved?

- Methodological Answer : Discrepancies often arise from polymorphism or dynamic molecular behavior. Strategies include:

- Multi-Technique Validation : Cross-check NMR/IR with single-crystal X-ray data (using SHELXL for refinement) .

- DFT Calculations : Compare experimental vs. computed NMR chemical shifts (e.g., Gaussian09 with B3LYP/6-31G* basis set) .

- Variable-Temperature Studies : Identify conformational changes via VT-NMR (e.g., −50°C to 80°C).

Q. What strategies mitigate regioselectivity challenges during further functionalization?

- Methodological Answer :

- Directing Groups : Install –NO₂ or –NH₂ at C-3 to steer electrophilic substitution away from halogens .

- Transition Metal Catalysis : Pd-mediated C–H activation (e.g., Suzuki coupling at C-5 using aryl boronic acids) .

- Computational Prediction : Use DFT (e.g., Fukui indices) to map reactive sites; iodine’s steric bulk often directs reactions to C-1/C-3 .

Q. How do halogen substituents (Br/I) influence biological activity compared to other analogs?

- Methodological Answer :

- Bioactivity Screening : Compare IC₅₀ values in antimicrobial assays (Br/I derivatives show 2–3× higher potency than Cl analogs due to lipophilicity) .

- QSAR Modeling : Relate logP and polar surface area to membrane permeability (Br: logP ~2.5; I: logP ~3.0) .

- Crystallographic Analysis : Halogen bonding (e.g., I···O in protein targets) enhances binding affinity (Kd ↓ by 40% vs. non-halogenated analogs) .

Data Contradiction Analysis

Q. How should researchers address discrepancies between X-ray and computational structural models?

- Methodological Answer :

- Refinement Checks : Use SHELXL’s TWIN and BASF commands to detect twinning or disorder .

- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., I···H contacts < van der Waals radii).

- Dynamic Effects : Account for thermal motion via TLS (Translation-Libration-Screw) refinement in SHELXL .

Table 2 : Common Data Contradictions and Solutions

| Issue | Diagnostic Tool | Resolution Strategy |

|---|---|---|

| NMR vs. X-ray shifts | DFT calculations | Adjust for solvent effects |

| Unassigned MS peaks | HRMS/MS² fragmentation | Rule out isotopic clusters |

| Crystal disorder | PLATON (ADDSYM) | Apply symmetry constraints |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.